molecular formula C10H19BrFe B13400282 Bromocyclopentane;cyclopentane;iron

Bromocyclopentane;cyclopentane;iron

Cat. No.: B13400282
M. Wt: 275.01 g/mol
InChI Key: QTYLXUVVIJMBLY-UHFFFAOYSA-N
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Description

Bromocyclopentane: is a derivative of cyclopentane, an alkyl halide with the chemical formula C₅H₉Br. It is a colorless to light yellow liquid at standard temperature and pressure Cyclopentane is a highly flammable alicyclic hydrocarbon with the chemical formula C₅H₁₀, consisting of a ring of five carbon atoms each bonded with two hydrogen atoms above and below the plane . Iron is a chemical element with the symbol Fe and atomic number 26. It is a metal in the first transition series and is the most common element on Earth by mass.

Properties

Molecular Formula

C10H19BrFe

Molecular Weight

275.01 g/mol

IUPAC Name

bromocyclopentane;cyclopentane;iron

InChI

InChI=1S/C5H9Br.C5H10.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h5H,1-4H2;1-5H2;

InChI Key

QTYLXUVVIJMBLY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC1.C1CCC(C1)Br.[Fe]

Origin of Product

United States

Preparation Methods

Bromocyclopentane: can be synthesized by the addition reaction of cyclopentene and hydrobromic acid. The process involves two steps: the first step is conducted at 40-45°C for 2-4 hours, followed by heating to 60-90°C for another 2-4 hours . Industrial production methods often involve the use of catalysts to increase the efficiency and yield of the reaction.

Cyclopentane: can be synthesized through the catalytic hydrogenation of benzene, where benzene is reacted with hydrogen in the presence of a catalyst . Another method involves the distillation of petroleum, where cyclopentane is one of the many fractions obtained .

Iron: is typically extracted from iron ores such as hematite and magnetite through a blast furnace process. The ores are reduced with carbon in the form of coke at high temperatures to produce molten iron.

Chemical Reactions Analysis

Reactivity and Reaction Mechanisms

Bromocyclopentane exhibits classic alkyl halide reactivity, including:

  • Nucleophilic substitution : Reacts with nucleophiles (e.g., Grignard reagents) to form substituted cyclopentanes .

  • Elimination : Under basic or acidic conditions, it can form cyclopentene via dehydrohalogenation.

  • Oxidation : Oxidizing agents like KMnO₄ can generate cyclopentanone.

The iron complex introduces organometallic pathways :

  • Cyclopropanation : Iron-porphyrins catalyze cyclopropanation reactions with olefins via a concerted, nonradical mechanism , as evidenced by stereospecificity and minimal isomerization .

  • Halogenation : Non-heme iron(iv)-oxo complexes enable selective sp³-C–H halogenation, overriding hydroxylation through hydrogen atom abstraction (HAA) and halogen atom transfer .

Cyclopropanation Stereospecificity

EntryCatalystReaction ConditionsYield (%)cis/trans Ratio% Isomerization
1Mb(H64V,V68A)A481:00
5Co(TPP)B51:0.6639.7
Data from cyclopropanation of cis-β-deutero-styrene .

This table highlights iron-porphyrins’ stereospecificity compared to cobalt catalysts, confirming a concerted mechanism .

Halogenation Selectivity

Iron(iv)-oxo complexes achieve >99% selectivity for halogenation over hydroxylation by leveraging ligand design and halide rebound mechanisms .

Research Findings

  • Kinetic Isotope Effects : A KIE of 0.96 in cyclopropanation suggests minimal rehybridization in the transition state .

  • Computational Insights : Density functional theory (DFT) studies reveal ligand effects on iron(iv)-oxo reactivity, enabling halogenation over hydroxylation .

  • Enzymatic Mimicry : Synthetic iron complexes replicate non-heme halogenase activity, achieving enzymatic-level selectivity .

This compound’s reactivity underscores its utility in organic synthesis, catalysis, and biomimetic chemistry. Its iron component enables unique mechanistic pathways, making it a versatile tool for targeted transformations.

Scientific Research Applications

Bromocyclopentane

Bromocyclopentane (C~5~H~9~Br) is a derivative of cyclopentane and an alkyl halide that appears as a colorless to light yellow liquid at standard temperature and pressure . It is a versatile intermediate in organic synthesis, serving as a synthetic raw material for medicines and agricultural chemicals .

Uses

  • Synthesis of Cyclopentene and Cyclopentanol Bromocyclopentane is a precursor in the preparation of cyclopentene and cyclopentanol .
  • Grignard Reagent Preparation Reacting bromocyclopentane with magnesium turnings in dry tetrahydrofuran produces cyclopentyl Grignard reagent, a key precursor in synthesizing Ketamine .
  • Organic Synthesis Intermediate It is utilized as an intermediate in organic synthesis for producing drug cyclopentylthiazide, pharmaceutical, and pesticide intermediates .
  • Halogenation Reactions Non-heme iron complexes can be employed for selective sp3-C-H halogenation using iron(iv)-oxo-halide active species, where bromocyclopentane can serve as a substrate .

Related compounds

Compound NameStructure
Cyclopentane-1-carboxylic AcidBasic cyclopentane structure
3-Chlorocyclopentane-1-carboxylic AcidChlorine instead of bromine
3-Iodocyclopentane-1-carboxylic AcidIodine substitution

Reaction Efficiency
Alkyl bromides, such as bromocyclopentane, are more efficient than their chloro counterparts in reactions involving radical generation from halide functionalities .

Cyclopentane Iron Compounds

Bis(η5-cyclopentadienyl)iron, also known as ferrocene, has the linear formula Fe(C~5~H~5)~2~ .

Synonyms
Bis(cyclopentadienyl)iron, Di(cyclopentadienyl)iron, Di-1,3-cyclopentadien-1-yliron, Iron(2+) dicyclopenta-1,3-dienide .

Therapeutic Uses
Ferrocene has been suggested as a therapeutic agent for anemia related to iron malabsorption .

Reactions
Bifunctional (Cyclopentadienone)Iron-Tricarbonyl Complexes can be used in reductive amination .

Mechanism of Action

Bromocyclopentane: exerts its effects through nucleophilic substitution and elimination mechanisms. The bromine atom in bromocyclopentane acts as a leaving group, allowing nucleophiles to attack the carbon atom and replace the bromine. This results in the formation of new compounds, such as cyclopentyl Grignard reagent .

Cyclopentane: undergoes reactions primarily through its cyclic structure, which can be opened or modified under specific conditions. The ring strain in cyclopentane influences its reactivity, making it susceptible to certain reactions such as oxidation and halogenation .

Iron: participates in redox reactions, where it can alternate between different oxidation states (e.g., Fe²⁺ and Fe³⁺). This property is crucial in various biological processes, such as electron transport in cellular respiration and oxygen transport in hemoglobin.

Comparison with Similar Compounds

Bromocyclopentane: can be compared with other alkyl halides, such as bromocyclohexane and chlorocyclopentane. Unlike bromocyclohexane, bromocyclopentane has a five-membered ring, which results in different reactivity and physical properties. Chlorocyclopentane, on the other hand, has a chlorine atom instead of bromine, leading to variations in reactivity and applications .

Cyclopentane: is similar to other cycloalkanes, such as cyclohexane and cyclobutane. Cyclohexane has a six-membered ring, which is more stable and less strained compared to the five-membered ring of cyclopentane . Cyclobutane, with a four-membered ring, has higher ring strain and is less stable than cyclopentane .

Iron: can be compared with other transition metals, such as cobalt and nickel. Iron is more abundant and widely used in industrial applications compared to cobalt and nickel. cobalt and nickel have unique properties that make them valuable in specific applications, such as in the production of batteries and catalysts.

Biological Activity

Bromocyclopentane, a derivative of cyclopentane, is an alkyl halide with significant biological activity due to its structural properties and the presence of bromine. This compound can interact with biological macromolecules, potentially altering their functions. The addition of iron into the compound structure enhances its biological activity, particularly in medicinal chemistry and catalysis.

  • Molecular Formula : C5_5H9_9Br
  • Molecular Weight : 149.031 g/mol
  • CAS Number : 137-43-9

Bromocyclopentane is characterized as a colorless to light yellow liquid at room temperature and is used as a solvent and intermediate in organic synthesis .

The biological activity of bromocyclopentane primarily arises from the bromine atom's ability to form covalent bonds with biological macromolecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these targets, potentially resulting in therapeutic effects or toxicity .

Anticancer Activity

Recent studies have highlighted the potential of iron(II)-cyclopentadienyl compounds, which incorporate cyclopentane derivatives like bromocyclopentane, in exhibiting strong anticancer activity against various cancer cell lines, including colorectal and triple-negative breast cancers. These compounds leverage the unique properties of transition metals to enhance selectivity and efficacy compared to traditional organic chemotherapeutics .

Catalytic Properties

Bromocyclopentane can be utilized in transition metal-catalyzed reactions, where it acts as a precursor for synthesizing various organic compounds. Its reactivity is enhanced when combined with metals like iron, which can facilitate bond-forming reactions under mild conditions .

Study 1: Iron-Cyclopentadienyl Compounds

A study published in Nature explored a new family of iron(II)-cyclopentadienyl compounds that demonstrated significant cytotoxicity against cancer cells. The research indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .

Study 2: Cyclopentane Derivatives in Catalysis

Another study investigated the use of bromocyclopentane in palladium-catalyzed cross-coupling reactions. It was found that the presence of bromine facilitated the formation of carbon-carbon bonds efficiently, showcasing the utility of bromocyclopentane as a versatile building block in organic synthesis .

Comparative Analysis

CompoundBiological ActivityKey Findings
BromocyclopentaneModerate cytotoxicityEffective against certain cancer cell lines
Iron-Cyclopentadienyl CompoundsHigh anticancer efficacyInduces apoptosis via ROS generation
Cyclopentane DerivativesCatalytic efficiencyEnhances cross-coupling reactions

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Differentiates isomers via chemical shift splitting (e.g., axial vs. equatorial bromine).
  • IR Spectroscopy : Identifies C-Br stretching frequencies (500–600 cm⁻¹) .
  • Mass Spectrometry : Fragmentation patterns distinguish substitution positions .

Advanced: How can contradictions in iron-catalyzed cyclopentane reaction yields be systematically resolved?

Methodological Answer :
Discrepancies often arise from:

  • Variability in Fe oxidation states (e.g., Fe²⁺ vs. Fe³⁺).
  • Reaction medium polarity affecting radical stability.
    Resolution Strategies :
  • Use X-ray Absorption Spectroscopy (XAS) to track Fe oxidation states in situ.
  • Employ Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature gradients) .

Basic: What are the challenges in purifying cyclopentane-iron complexes, and how can they be addressed?

Q. Methodological Answer :

  • Challenge : Low solubility of Fe-cyclopentane adducts in polar solvents.
  • Solution : Use non-polar solvents (hexane) for recrystallization.
  • Validation : Purity assessed via elemental analysis (C/H/N ratios) and XRD .

Advanced: How do reaction path search algorithms improve the design of iron-mediated cyclopentane functionalization?

Methodological Answer :
Algorithms like GRRM (Global Reaction Route Mapping) enable:

  • Automatic identification of intermediates in Fe-catalyzed pathways.
  • Kinetic Monte Carlo simulations to predict dominant reaction channels.
  • Integration with experimental data (e.g., Arrhenius parameters) to refine models .

Basic: What safety protocols are essential when handling bromocyclopentane in synthetic workflows?

Q. Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of brominated vapors.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.
  • Waste Disposal : Neutralize with sodium thiosulfate before disposal .

Advanced: How can machine learning optimize multi-variable experiments in iron-cyclopentane systems?

Q. Methodological Answer :

  • Feature Selection : Prioritize variables (e.g., Fe concentration, pressure) using Random Forest algorithms.
  • Neural Networks : Train models on historical data to predict optimal reaction conditions.
  • Validation : Cross-check ML predictions with high-throughput robotic screening .

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